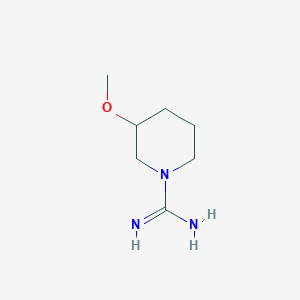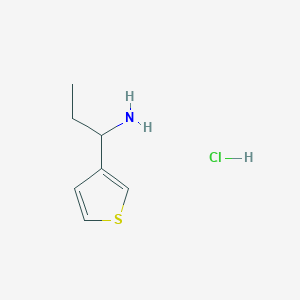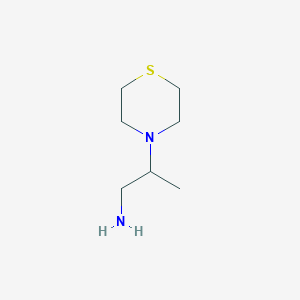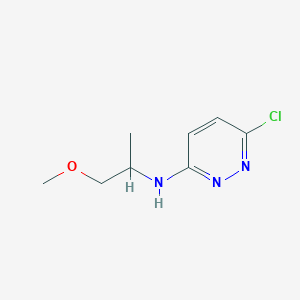![molecular formula C7H6N2S B1370289 Thieno[2,3-b]pyridin-5-amine CAS No. 21344-28-5](/img/structure/B1370289.png)
Thieno[2,3-b]pyridin-5-amine
描述
Thieno[2,3-b]pyridin-5-amine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
作用机制
Target of Action
Thieno[2,3-b]pyridine derivatives, including Thieno[2,3-b]pyridin-5-amine, are known to have a wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. By inhibiting this enzyme, this compound can potentially control the growth of cancer cells.
Mode of Action
It is believed to interact with its targets (like pim-1 kinase) and modulate their activity, leading to changes in cellular processes such as cell survival and proliferation
Biochemical Pathways
This compound, as a Pim-1 kinase inhibitor, likely affects the pathways associated with this enzyme. Pim-1 kinase is involved in several signaling pathways that regulate cell survival and proliferation. By inhibiting Pim-1 kinase, this compound could potentially disrupt these pathways, leading to the inhibition of cell growth .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth, due to its activity as a Pim-1 kinase inhibitor . This could potentially lead to the death of cancer cells, making this compound a potential candidate for anticancer therapy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness due to potential drug-drug interactions. Additionally, factors such as pH and temperature could potentially affect its stability .
生化分析
Biochemical Properties
Thieno[2,3-b]pyridin-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, preventing its activation. Additionally, this compound interacts with multidrug resistance proteins, modulating their activity and potentially reversing drug resistance in cancer cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound can reduce cell proliferation and induce cell cycle arrest. Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to Pim-1 kinase inhibits the enzyme’s activity, leading to downstream effects on cell survival and proliferation . This compound also acts as an inhibitor of certain transcription factors, preventing them from binding to DNA and regulating gene expression. This inhibition can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which oxidize this compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted through the kidneys. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature, but it also interacts with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, this compound has been shown to interact with ATP-binding cassette (ABC) transporters, which can affect its intracellular concentration and localization . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors and chromatin-modifying enzymes . Additionally, this compound has been observed in mitochondria, where it disrupts mitochondrial function and induces apoptosis. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridin-5-amine typically involves multicomponent reactions and cyclization processes. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
Thieno[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups such as halogens or alkyl groups .
科学研究应用
Thieno[2,3-b]pyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a fused thiophene and pyrimidine ring system.
Thieno[3,4-b]pyridine: A compound with a different arrangement of the thiophene and pyridine rings.
Uniqueness
Thieno[2,3-b]pyridin-5-amine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its diverse biological activities. Compared to similar compounds, it often exhibits higher potency and selectivity in its pharmacological effects .
属性
IUPAC Name |
thieno[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKBRVMNZKCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618403 | |
| Record name | Thieno[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-28-5 | |
| Record name | Thieno[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[2.3-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



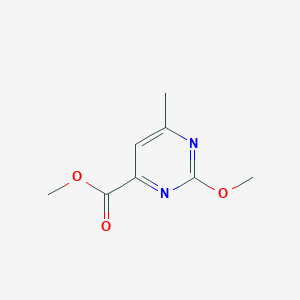

![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)
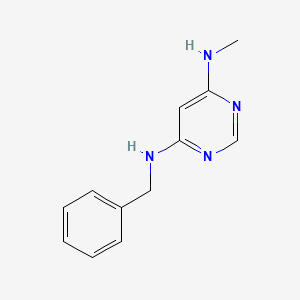
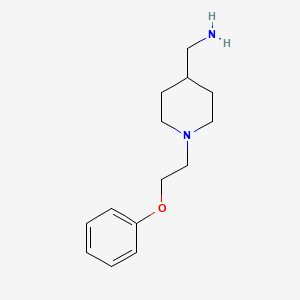
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
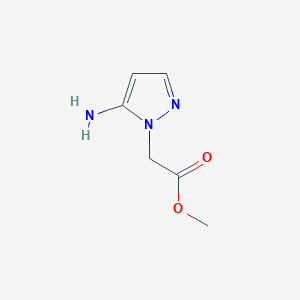
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
